molecular formula C20H17F2N3O3S2 B2423057 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide CAS No. 896675-64-2

4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2423057
CAS No.: 896675-64-2
M. Wt: 449.49
InChI Key: JTDDGQKLVGZETQ-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with diallylsulfamoyl and difluorobenzo[d]thiazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the benzamide core: This can be achieved by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the diallylsulfamoyl group: This step may involve the reaction of the benzamide with diallylamine and a sulfonyl chloride.

    Attachment of the difluorobenzo[d]thiazolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a difluorobenzo[d]thiazole derivative.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a bioactive molecule, such as an enzyme inhibitor or receptor ligand.

Medicine

In medicinal chemistry, the compound may be studied for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzamide): Similar structure but lacks the thiazole ring.

    4-(N,N-diallylsulfamoyl)-N-(4,6-dichlorobenzo[d]thiazol-2-yl)benzamide: Similar structure but with chlorine substituents instead of fluorine.

    4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)aniline: Similar structure but with an aniline core instead of benzamide.

Uniqueness

The uniqueness of 4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of both diallylsulfamoyl and difluorobenzo[d]thiazolyl groups can influence its reactivity, stability, and interactions with biological targets.

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2N3O3S2/c1-3-9-25(10-4-2)30(27,28)15-7-5-13(6-8-15)19(26)24-20-23-18-16(22)11-14(21)12-17(18)29-20/h3-8,11-12H,1-2,9-10H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDDGQKLVGZETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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